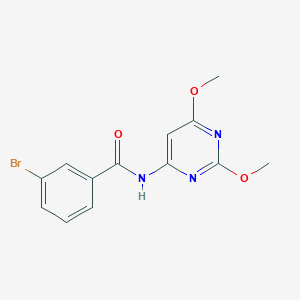![molecular formula C22H26N4O2 B5602765 N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)
N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds, like N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide, are known for their unique structural features, incorporating two or more rings that share a single atom. This structural motif is of significant interest in organic chemistry due to its presence in many biologically active compounds and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of similar spiro compounds typically involves multi-step chemical reactions that can include acyl migration and cyclization processes. For instance, new dihydrospiro(quinoline-2,4'-piperidines) have been synthesized through a two-step synthetic route that leverages the reactivity of 4-piperidone imine, followed by an acetyl migration under debenzylation conditions (Kouznetsov et al., 2005). Such methods highlight the complexity and creativity required in synthesizing spiro compounds.
Molecular Structure Analysis
The molecular structure of spiro compounds, including the specific compound of interest, is characterized by the presence of a spiro linkage that introduces a high degree of three-dimensionality. This structural attribute can significantly influence the chemical reactivity and biological activity of these compounds. Techniques like NMR and X-ray crystallography are commonly used to elucidate their structures, providing insights into their conformational preferences and electronic properties.
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions, including acyl migration and intramolecular cyclization, which are crucial for their synthesis and modification. The ability to engage in such reactions underlines the versatility of spiro compounds in synthetic organic chemistry. Their chemical properties are influenced by the nature of the spiro linkage and the substituents present on the rings, affecting their reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting points, and crystallinity, are important for their practical applications, especially in drug development. These properties are determined by the compound's molecular structure, with the spiro linkage playing a crucial role in dictating its overall physical characteristics.
Chemical Properties Analysis
The chemical properties of spiro compounds, including stability, reactivity, and potential bioactivity, are shaped by their unique structural features. Their spiro linkage imparts a distinct set of chemical behaviors, making them suitable candidates for various applications in medicinal chemistry and materials science.
- Synthesis and transformations of new Spiro-4-piperidines (Kouznetsov et al., 2005).
- Intramolecular N to N acyl migration in conformationally mobile systems (Méndez & Kouznetsov, 2011).
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(3-oxospiro[1,4-dihydroquinoxaline-2,4'-piperidine]-1'-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-6-2-3-7-17(16)14-23-20(27)15-26-12-10-22(11-13-26)21(28)24-18-8-4-5-9-19(18)25-22/h2-9,25H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXUOJMKOABGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)

![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)